2-fluoro-N-methyl-6-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

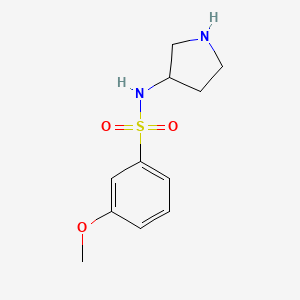

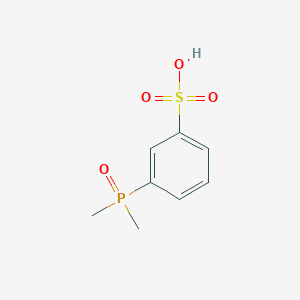

“2-fluoro-N-methyl-6-nitroaniline” is a chemical compound with the CAS Number: 182551-18-4 . It has a molecular weight of 170.14 and its IUPAC name is 2-fluoro-N-methyl-6-nitroaniline .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic aromatic substitution reactions . For instance, the synthetic method of a kind of 2-methyl-3-fluoro-6-nitrobenzoic acid involves a one-step hydrolysis reaction for N-(2-methyl-3-fluorophenyl) ethanamide .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-methyl-6-nitroaniline” can be represented by the InChI code: 1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 .

Physical And Chemical Properties Analysis

“2-fluoro-N-methyl-6-nitroaniline” is a light-yellow to yellow or light-orange to orange to brown powder or crystals . It has a density of 1.361±0.06 g/cm3 and a predicted boiling point of 270.9±30.0 °C .

Scientific Research Applications

Dye Intermediates and Other Applications

2-Fluoro-N-Methyl-6-Nitroaniline is not directly mentioned in the available literature. However, its close derivative, 4-Fluoro-3-nitroaniline, is reported to have significant importance in the U.S.A. as a novel dye intermediate. Its potential uses for pharmaceuticals, insecticides, and more dyes might soon be extended (Bil, 2007).

Complex Formation

Studies on complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline indicate the potential for complex formation in related compounds. These complexes were characterized for their infrared and electronic spectra, and magnetic moments (Devoto et al., 1982).

Synthesis Techniques

Research into the synthesis technique of 2-methyl-6-nitroaniline, a compound closely related to 2-Fluoro-N-Methyl-6-Nitroaniline, provides insights into the potential methods for synthesizing such compounds. This research showed that the temperature of the nitration process can be easily controlled, yielding high purity products (Sun Cheng-hui, 2009).

Solubility and Thermodynamics

The solubility of 2-methyl-6-nitroaniline in various solvent mixtures and its thermodynamic modeling provides a basis for understanding the solubility behavior of related compounds like 2-Fluoro-N-Methyl-6-Nitroaniline. Such research is vital for practical processes in production and purification (Cong et al., 2017).

Mechanism of Action

Target of Action

Nitroanilines, in general, are known to interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Nitroanilines are known to undergo various reactions such as nucleophilic substitution and reduction . The presence of the nitro group in the 2-fluoro-N-methyl-6-nitroaniline molecule could potentially make it a substrate for these reactions .

Biochemical Pathways

For instance, they can undergo nitration, reduction, and other reactions that can lead to the formation of various downstream products .

Pharmacokinetics

It’s suggested that the compound should be stored in a dark place, sealed, and dry, indicating that it might be sensitive to light and moisture .

Result of Action

Nitroanilines can undergo various reactions that can lead to the formation of different products, which can have various effects at the molecular and cellular level .

Action Environment

The action of 2-fluoro-N-methyl-6-nitroaniline can be influenced by various environmental factors. For instance, the presence of light and moisture can potentially affect the stability of the compound . Furthermore, the pH and temperature of the environment can also influence the reactivity of the compound.

Safety and Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-fluoro-N-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXFKUQRBSITJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methyl-6-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691351.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)

![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)

![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)

![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)